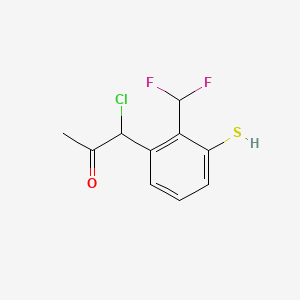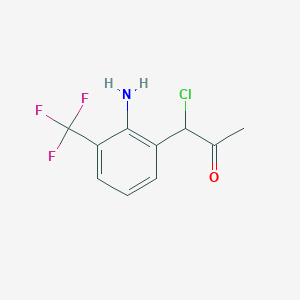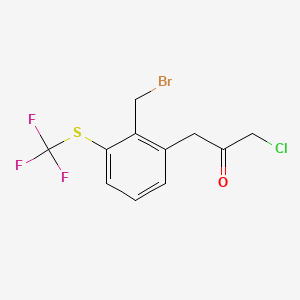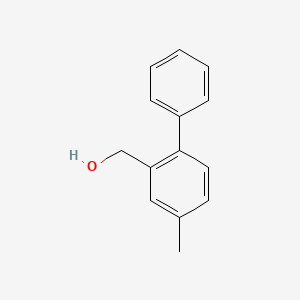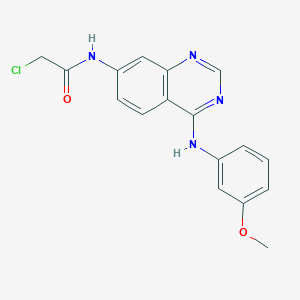
1-(3-Bromopropyl)-4-chloro-2-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-4-chloro-2-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, a chloro group, and an ethyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene typically involves the bromination of 4-chloro-2-ethylbenzene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination: 4-chloro-2-ethylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Nucleophilic Substitution: The brominated intermediate is then reacted with 1,3-dibromopropane under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-4-chloro-2-ethylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include dehalogenated hydrocarbons.
科学的研究の応用
1-(3-Bromopropyl)-4-chloro-2-ethylbenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is utilized in the preparation of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-ethylbenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl and chloro groups can enhance the compound’s reactivity and binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
1-(3-Bromopropyl)-4-chlorobenzene: Lacks the ethyl group, which may affect its reactivity and applications.
1-(3-Bromopropyl)-2-ethylbenzene: Lacks the chloro group, leading to different chemical properties and reactivity.
1-(3-Bromopropyl)-4-ethylbenzene: Lacks the chloro group, resulting in different applications and reactivity.
Uniqueness
1-(3-Bromopropyl)-4-chloro-2-ethylbenzene is unique due to the presence of both chloro and ethyl groups on the benzene ring, which can influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.
特性
分子式 |
C11H14BrCl |
|---|---|
分子量 |
261.58 g/mol |
IUPAC名 |
1-(3-bromopropyl)-4-chloro-2-ethylbenzene |
InChI |
InChI=1S/C11H14BrCl/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChIキー |
VKKRISSANQWTBS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Cl)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



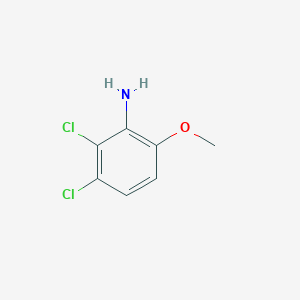
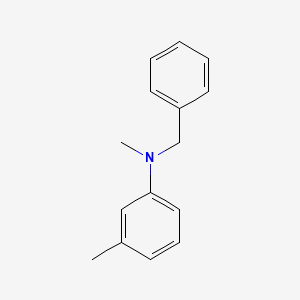
![[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]acetyl chloride](/img/structure/B14065790.png)
